2-(5-Bromopyrimidin-2-yl)propan-2-ol
CAS No.: 1193244-89-1
Cat. No.: VC0049823
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.066
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193244-89-1 |
|---|---|
| Molecular Formula | C7H9BrN2O |
| Molecular Weight | 217.066 |
| IUPAC Name | 2-(5-bromopyrimidin-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 |
| Standard InChI Key | MLMQILHYEBYWHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=NC=C(C=N1)Br)O |
Introduction
Chemical Structure and Properties
Physical Properties
The physical properties of 2-(5-Bromopyrimidin-2-yl)propan-2-ol are summarized in the following table:
The compound exhibits moderate lipophilicity with a LogP value of approximately 0.6-0.85 , suggesting a balance between aqueous solubility and membrane permeability. This characteristic is particularly relevant for potential pharmaceutical applications where drug-like properties are essential. The relatively high boiling point (269.3±20.0 °C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities through the hydroxyl group .
Chemical Properties
2-(5-Bromopyrimidin-2-yl)propan-2-ol possesses several functional groups that contribute to its chemical reactivity. The bromine atom at position 5 of the pyrimidine ring serves as a potential site for substitution reactions, particularly nucleophilic aromatic substitutions that are common in heterocyclic chemistry . This reactivity makes the compound valuable as a synthetic intermediate.
The tertiary alcohol group (propan-2-ol) provides a hydroxyl functionality that can participate in hydrogen bonding, both as a donor and acceptor. Computational analysis indicates that the compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors , which influences its solubility characteristics and potential interactions with biological macromolecules.
The pyrimidine nitrogen atoms contribute to the compound's weak basicity and can participate in coordination with metals or act as hydrogen bond acceptors in various chemical and biological systems. These properties collectively define the compound's chemical behavior and reactivity profile.
Identification and Characterization
The variety of package sizes available suggests that the compound is used in both research and potentially industrial applications, though the relatively high prices indicate it is primarily a specialty chemical rather than a bulk industrial reagent.
Applications and Uses
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Synthetic Intermediate: The bromine substituent at position 5 makes this compound valuable as a building block in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings that are commonly used to functionalize heterocyclic compounds .
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Pharmaceutical Research: The pyrimidine core is found in many biologically active compounds, including nucleosides, antiviral agents, and kinase inhibitors. The presence of this scaffold suggests potential application in pharmaceutical research .
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Chemical Probes: The functional groups present in the molecule could allow for further derivatization to create chemical probes for studying biological systems.
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